3-Azetidinyl cyclopentanecarboxylate
Overview
Description
3-Azetidinyl cyclopentanecarboxylate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 mol/g . It is categorized as an intermediate .
Synthesis Analysis
Azetidines, including this compound, can be synthesized through various methods. One of the most important developments in recent years includes the invention of new [2+2] cycloaddition reactions for azetidine synthesis . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . For instance, the efficiency of the photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Scientific Research Applications
Polymer Synthesis and Characterization
A new methacrylate monomer, 3-(1-Cyclohexyl)azetidiniyl methacrylate (CyAMA), was synthesized and polymerized to investigate its properties, including thermal stability and antibacterial and antifungal effects. This research demonstrates the potential of azetidinyl derivatives in developing new polymeric materials with desirable properties such as high glass transition temperatures and resistance to microbial growth (Coşkun et al., 2000).
Radioligand Development for PET Imaging
Azetidine derivatives, such as the fluoro derivative of A-85380, have been explored for their binding properties to nicotinic acetylcholine receptors, demonstrating potential as radioligands for positron emission tomography (PET) imaging of central nervous system receptors. This highlights the application of azetidinyl compounds in neuroimaging and the study of neurological disorders (Doll et al., 1999).
Cholesterol Absorption Inhibition
Research into 2-azetidinone derivatives has led to the discovery of potent inhibitors of cholesterol absorption, such as SCH 58235. These compounds are of interest for their potential to lower plasma cholesterol levels, offering a therapeutic approach to managing hypercholesterolemia (Rosenblum et al., 1998).
Anti-inflammatory and Analgesic Agents
The development of azetidin-3-one derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) opens new avenues for treating pain and inflammation. These inhibitors, like 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, have shown significant anti-inflammatory effects in animal models, illustrating the therapeutic potential of azetidinyl compounds in this field (Nuzzi et al., 2016).
Antimicrobial and Antitubercular Activity
Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating the potential of these compounds in developing new treatments for bacterial and fungal infections, as well as tuberculosis (Ilango & Arunkumar, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Azetidines have attracted major attention in organic synthesis due to their unique properties . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are some of the areas of interest .
Properties
IUPAC Name |
azetidin-3-yl cyclopentanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-3-1-2-4-7)12-8-5-10-6-8/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXGKRNRSXBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292013 | |
Record name | 3-Azetidinyl cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-42-0 | |
Record name | 3-Azetidinyl cyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinyl cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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